

Application Notes and Protocols for In Vitro Synthesis of Metformin Derivatives

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Compound of Interest		
Compound Name:	Metet	
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Audience: Researchers, scientists, and drug development professionals.

Introduction: Metformin is a first-line therapeutic agent for type 2 diabetes mellitus, primarily functioning by lowering blood glucose concentrations without inducing hypoglycemia.[1] Its mechanism of action involves the inhibition of the mitochondrial respiratory chain, which leads to the activation of AMP-activated protein kinase (AMPK), thereby enhancing insulin sensitivity. [1][2] Beyond its anti-diabetic effects, research has indicated metformin's potential in treating a variety of other conditions, including cancer and cardiovascular diseases.[1][3] This has spurred interest in the synthesis of metformin derivatives to enhance its therapeutic efficacy, expand its applications, and improve its safety profile.[1][3] These application notes provide detailed protocols for the in vitro synthesis, characterization, and evaluation of various metformin derivatives.

General Synthesis Principles

The industrial synthesis of metformin and its derivatives most commonly involves the reaction of cyanoguanidine (dicyandiamide) with an appropriate amine salt.[1][4] This method is versatile and can be adapted to produce a wide range of biguanide compounds by varying the amine reactant. The general reaction involves the nucleophilic attack of the amine on the electrophilic nitrile carbon of cyanoguanidine.[4] Alternative methods include microwave-assisted reactions which can shorten reaction times and improve yields.[5][6]

Experimental Protocols



Protocol 1: Synthesis of Metformin Hydrochloride

This protocol describes the standard synthesis of metformin hydrochloride from dimethylamine hydrochloride and cyanoguanidine.[1][4]

Materials:

- · Dimethylamine hydrochloride
- Cyanoguanidine (Dicyandiamide)
- Anhydrous solvent (e.g., Toluene, xylene, or a phenol-containing organic solvent[7])
- Hydrochloric acid (HCl)

Procedure:

- Combine equimolar amounts of dimethylamine hydrochloride and cyanoguanidine in a round-bottom flask.
- Add a suitable anhydrous solvent. If using a phenol-containing solvent, the reaction can proceed at a lower temperature and potentially result in higher yields.[7]
- Heat the reaction mixture under reflux with constant stirring. The reaction temperature and time will vary depending on the solvent used (e.g., 100-140°C for several hours).
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- If the product precipitates, filter the solid. If not, evaporate the solvent under reduced pressure.
- Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain pure metformin hydrochloride.
- Dry the final product under vacuum.



Protocol 2: Synthesis of Substituted Biguanide Derivatives

This protocol provides a general method for synthesizing various metformin derivatives by substituting dimethylamine with other primary or secondary amines.[8]

Materials:

- Desired amine salt (e.g., 2,4-dimethoxyaniline hydrochloride, hydrazine hydrochloride)[8]
- Dicyandiamide
- Diluted Hydrochloric Acid

Procedure:

- Dissolve the selected amine salt and an equimolar amount of dicyandiamide in diluted hydrochloric acid.[8]
- Heat the mixture to reflux and maintain for a specified period (typically several hours), monitoring the reaction by TLC.
- After the reaction is complete, cool the solution to allow the product to crystallize.
- Collect the resulting biguanide salt by filtration.
- Wash the crystals with a small amount of cold solvent (e.g., isopropanol or acetonitrile) to remove impurities.
- Further purify the product by recrystallization if necessary.
- Dry the purified derivative under vacuum.

Protocol 3: Synthesis of Metformin-Based Schiff Bases

This protocol details the synthesis of Schiff base derivatives of metformin, which can be achieved through eco-friendly methods.[9]



Materials:

- · Metformin hydrochloride
- An appropriate aldehyde (e.g., 2-nitrobenzaldehyde)[9]
- Water or another suitable solvent
- Base (e.g., sodium ethoxide) to generate metformin free base[2]

Procedure:

- Prepare the metformin free base by treating metformin hydrochloride with a strong base like sodium ethoxide in an anhydrous solvent.[2]
- Dissolve the metformin free base and an equimolar amount of the selected aldehyde in a suitable solvent such as water or ethanol.[9]
- The reaction can be carried out at room temperature with stirring or accelerated using microwave irradiation for a shorter reaction time and potentially higher yield.[9]
- Monitor the formation of the Schiff base product by TLC.
- Once the reaction is complete, the product may precipitate out of the solution. If so, collect it by filtration.
- If the product remains in solution, remove the solvent under reduced pressure.
- Purify the crude Schiff base by washing with an appropriate solvent or by column chromatography.
- Dry the final product.

Characterization of Synthesized Derivatives

The identity and purity of the synthesized metformin derivatives should be confirmed using standard analytical techniques.



- Fourier Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups. For metformin Schiff bases, look for the imine (C=N) stretching band around 1636 cm⁻¹.[9]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate
 the chemical structure. For metformin, the ¹H NMR spectrum in DMSO-d₆ shows a singlet for
 the two methyl groups at approximately 2.92 ppm.[10] For derivatives, new signals
 corresponding to the introduced moieties will be present.[9][11]
- Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.[9]
 [12]
- Elemental Analysis: To determine the elemental composition (C, H, N) of the derivatives, which should agree with the calculated values for the expected formula.[13]

Data Presentation: Synthesis and Characterization

Table 1: Summary of Synthesis and Characterization Data for Selected Metformin Derivatives.



Derivativ e	Starting Materials	Method	Yield (%)	M.P. (°C)	Key ¹ H NMR Signals (ppm, Solvent)	Ref.
Metformin HCI	Dimethyl amine HCl, Cyanogu anidine	Reflux in Solvent	High	223-226	2.92 (s, 6H, - N(CH ₃) ₂), 6.64 (s, 4H, -NH ₂ & =NH), 7.20 (s, 1H, -NH) (DMSO- d ₆)	[10]
N'-(4- methoxyph enyl)imidod icarbonimid ic diamide	2,4- dimethoxya niline, Dicyandia mide	Reflux in dil. HCl	-	-	-	[8]
Metformin- Schiff Base (Comp1)	Metformin, 2- nitrobenzal dehyde	Microwave- assisted	Good	-	3.04 & 3.08 (s, 6H, - N(CH ₃) ₂), 8.24 (s, 1H, imine), 7.65-8.01 (m, 4H, Ar- H) (DMSO- d ₆)	[9]
Cyclic Imide Derivative (from	Metformin, Phthalic Anhydride	Glacial Acetic Acid	87	>300	3.13 (s, 6H, - N(CH ₃)), 6.70 (s, 2H,	[11]



Derivativ e	Starting Materials	Method	Yield (%)	M.P. (°C)	Key ¹ H NMR Signals (ppm, Solvent)	Ref.
Phthalic Anhydride)					C=NH), 7.16 (s, 1H, -NH-), 7.44-7.99	
					(m, 4H, Ar- H) (DMSO- d ₆)	

| Metformin Hydrosulfide | Metformin, H_2S in THF | Stirring at RT | - | - | 3.03 (s, 6H, -N(CH₃)₂) (D₂O) |[14] |

Note: '-' indicates data not specified in the cited sources.

In Vitro Evaluation Protocols Protocol 4: Cytotoxicity Assessment using MTT Assay

This protocol is used to determine the cytotoxic effects of the synthesized metformin derivatives on various cancer cell lines.[15]

Materials:

- Cancer cell lines (e.g., HeLa, HepG2, AMJ13)[15] and a normal cell line (e.g., HBL100) for comparison.
- Complete cell culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS) and antibiotics.
- Synthesized metformin derivatives dissolved in a suitable solvent (e.g., DMSO).
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.



- Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
- 96-well plates.
- Microplate reader.

Procedure:

- Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
- Compound Treatment: Prepare serial dilutions of the metformin derivatives. After 24 hours, remove the old medium and treat the cells with various concentrations of the compounds. Include a vehicle control (solvent only) and an untreated control.
- Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).[15]
- MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
- Solubilization: Remove the MTT-containing medium and add a solubilization buffer to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
 Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) for each derivative.

Data Presentation: Cytotoxicity

Table 2: IC50 Values of Metformin on Various Cell Lines.



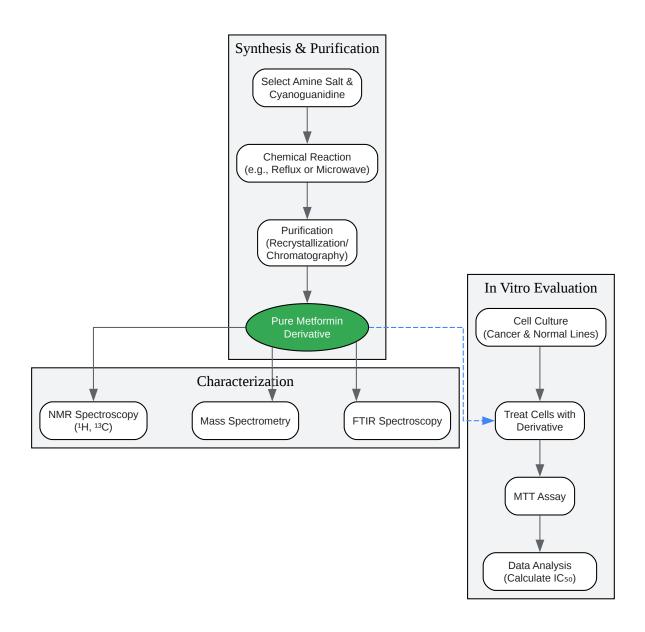
Cell Line	Туре	Treatment Duration	IC₅₀ Value	Ref.
HepG2	Liver Cancer	24 hours	44.08 mM	[15]
HepG2 + Trimethoprim	Liver Cancer	24 hours	22.73 mM	[15]
HepG2 + Methotrexate	Liver Cancer	24 hours	29.29 mM	[15]
HeLa	Cervical Cancer	48 or 72 hours	7.492 μM	
AMJ13	Breast Cancer	48 or 72 hours	-	

| HCAM | Liver Cancer | 48 or 72 hours | - | |

Note: A significant difference in reported IC₅₀ values can exist due to varying experimental conditions and cell lines.

Mandatory Visualizations Signaling Pathways and Workflows

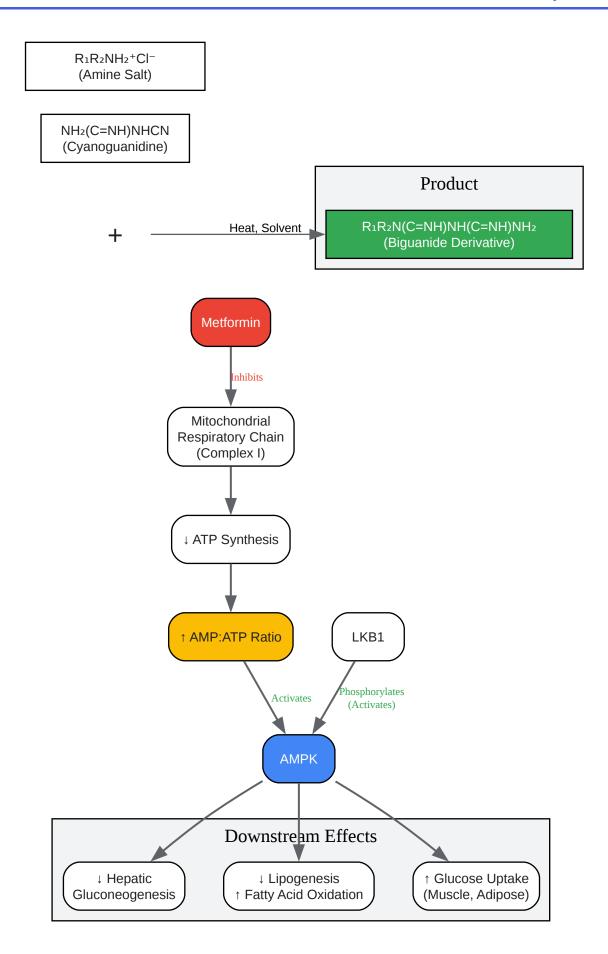




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Caption: General experimental workflow for synthesis and evaluation.







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